Product packaging for 3-Oxo-3-(pyrazin-2-yl)propanenitrile(Cat. No.:)

3-Oxo-3-(pyrazin-2-yl)propanenitrile

Cat. No.: B13701107
M. Wt: 147.13 g/mol
InChI Key: DQEIHFXGXDQFEZ-UHFFFAOYSA-N
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Description

3-Oxo-3-(pyrazin-2-yl)propanenitrile (CAS 1414568-76-5) is a high-purity chemical building block featuring a pyrazine heterocycle and a reactive β-ketonitrile moiety. This compound serves as a key synthetic intermediate in medicinal chemistry and pharmaceutical research, particularly for constructing complex heterocyclic hybrids. Its core value lies in its application for synthesizing novel pyrazine-thiadiazole hybrid molecules, which have demonstrated significant promise in antimicrobial research . Recent scientific investigations have utilized this compound to develop hybrids with potent, broad-spectrum efficacy against various bacterial and fungal strains, including Staphylococcus aureus and Escherichia coli . A primary and validated mechanism of action for these derivatives is the potent inhibition of the dihydrofolate reductase (DHFR) enzyme, a critical target in microbial folate metabolism. Some synthesized hybrids have exhibited exceptional DHFR inhibition, with IC50 values as low as 0.05 ± 0.63 µM, surpassing the potency of the reference drug methotrexate . Furthermore, molecular docking studies confirm that hybrids derived from this scaffold form significant, high-affinity bindings with key amino acid residues in target enzymes . Researchers value this compound for creating candidates with advantageous ADMET profiles, indicating promising pharmacokinetic characteristics and drug-likeness for downstream development . This compound is supplied for research applications only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5N3O B13701107 3-Oxo-3-(pyrazin-2-yl)propanenitrile

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-oxo-3-pyrazin-2-ylpropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O/c8-2-1-7(11)6-5-9-3-4-10-6/h3-5H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQEIHFXGXDQFEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)C(=O)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Oxo 3 Pyrazin 2 Yl Propanenitrile and Analogues

Established Synthetic Routes to β-Ketonitriles with Heteroaromatic Substituents

The fundamental structure of a β-ketonitrile consists of a nitrile group located at the β-position relative to a ketone. The synthesis of these compounds, particularly those bearing a heteroaromatic substituent like pyrazine (B50134), often involves carbon-carbon bond formation between two key precursors: one providing the heteroaromatic keto group and the other providing the cyanomethyl moiety.

Condensation reactions are a cornerstone for the synthesis of β-ketonitriles. The most common approach is a variation of the Claisen condensation, which involves the reaction of an ester with a nitrile. In the context of 3-oxo-3-(pyrazin-2-yl)propanenitrile, this would typically involve the condensation of a pyrazine-2-carboxylic acid ester (e.g., ethyl pyrazine-2-carboxylate) with acetonitrile (B52724) in the presence of a strong base.

The mechanism involves the deprotonation of acetonitrile by a strong base (like sodium ethoxide or sodium hydride) to generate a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of the pyrazine ester. Subsequent elimination of the alkoxide group leads to the formation of the target β-ketonitrile.

Another relevant method is the Knoevenagel condensation, which can be part of a multi-component reaction sequence to build complex heterocyclic systems starting from β-ketonitriles. nih.govresearchgate.net For instance, β-ketonitriles can react with aldehydes in the presence of a base, which proceeds through a Knoevenagel condensation mechanism, followed by subsequent reactions like Michael addition or cyclization. nih.govresearchgate.net While not a direct route to the β-ketonitrile itself, it highlights the importance of condensation chemistry in the broader synthetic utility of this class of compounds.

Reaction TypeReactant 1Reactant 2Base/CatalystDescription
Claisen-type Condensation Pyrazine-2-carboxylic acid esterAcetonitrileStrong Base (e.g., NaH, NaOEt)A primary route where the carbanion of acetonitrile attacks the ester, followed by elimination of an alkoxide to form the β-ketonitrile scaffold.
Thorpe-Ziegler Reaction DinitrilesBaseAn intramolecular condensation of dinitriles to form a cyclic β-enaminonitrile, which can be hydrolyzed to a cyclic ketone. nih.gov This is less direct for acyclic systems but demonstrates a related condensation principle.
Acylation of Nitriles Acylating Agent (e.g., Pyrazine-2-carbonyl chloride)Acetonitrile anionBaseA direct method involving the acylation of the pre-formed acetonitrile carbanion with a reactive pyrazine derivative.

Synthesizing this compound often requires a multistep approach, beginning with the construction or functionalization of the pyrazine ring itself. Pyrazine synthesis can be achieved through the condensation of 1,2-diamines with 1,2-dicarbonyl compounds. researchgate.netunimas.my Once the pyrazine core is established, a functional group suitable for conversion into the β-ketonitrile is introduced.

A common sequence involves:

Preparation of a Pyrazine Precursor : Synthesis of a compound like ethyl pyrazine-2-carboxylate (B1225951) or pyrazine-2-carbonitrile. The latter can be prepared from the corresponding pyrazine amide by dehydration.

Condensation Reaction : As detailed previously, the most direct route is the Claisen-type condensation of ethyl pyrazine-2-carboxylate with acetonitrile using a strong base.

Workup and Isolation : The reaction mixture is typically neutralized with acid, and the product is extracted and purified, often via recrystallization or chromatography.

An alternative route could start from a pyrazine derivative that is converted into an enaminone. This enaminone can then undergo further reactions to yield the desired oxoalkanonitrile. nih.gov This methodology has been successfully applied to the synthesis of various 3-oxo-3-arylpropanenitriles, providing a template for heteroaromatic analogues. nih.gov

Advancements in Efficiency and Selectivity for this compound Synthesis

Modern synthetic chemistry emphasizes the development of more efficient and selective reactions. For the synthesis of β-ketonitriles, advancements focus on improving yields, reducing reaction times, and employing more environmentally benign conditions.

One significant area of advancement is the use of flow chemistry. Multi-step syntheses can be integrated into a continuous flow process, where reagents are passed through columns containing immobilized catalysts or reagents. syrris.jp This approach allows for rapid optimization, enhanced safety by minimizing the accumulation of reactive intermediates, and streamlined purification. syrris.jp Such a system could be designed for the synthesis of this compound, combining the formation of the pyrazine precursor and the subsequent condensation in a single, continuous operation.

Catalyst development is also crucial. While strong stoichiometric bases are traditionally used for Claisen-type condensations, research into catalytic methods can improve atom economy and simplify workup procedures. Furthermore, microwave-assisted synthesis has been shown to accelerate reactions involving β-ketonitrile precursors, offering a potential avenue for improving the efficiency of the final condensation step. nih.gov

Precursor Reactivity and Intermediate Generation in Synthetic Cascades

The success of the synthesis heavily relies on the reactivity of the chosen precursors. In the condensation of ethyl pyrazine-2-carboxylate with acetonitrile, the key steps are the generation and reaction of the cyanomethyl anion (⁻CH₂CN).

Precursor 1: Ethyl pyrazine-2-carboxylate : The pyrazine ring is an electron-withdrawing heterocycle. This property increases the electrophilicity of the ester's carbonyl carbon, making it more susceptible to nucleophilic attack compared to a benzene (B151609) analogue like ethyl benzoate. This enhanced reactivity is beneficial for the condensation reaction.

Precursor 2: Acetonitrile : The acidity of the α-protons of acetonitrile (pKa ≈ 25 in DMSO) necessitates the use of a very strong base for deprotonation to generate the nucleophilic cyanomethyl anion.

The primary intermediate in this synthesis is the adduct formed after the nucleophilic attack of the cyanomethyl anion on the pyrazine ester carbonyl. This tetrahedral intermediate is unstable and readily collapses by eliminating the ethoxide leaving group to form the final product.

Precursor / IntermediateRole in SynthesisKey Reactive Features
Ethyl pyrazine-2-carboxylate ElectrophileThe electron-withdrawing pyrazine ring activates the carbonyl group toward nucleophilic attack.
Acetonitrile Nucleophile Precursorα-protons are acidic enough to be removed by a strong base, forming the cyanomethyl anion.
Cyanomethyl anion (⁻CH₂CN) NucleophileA potent carbon nucleophile that initiates the key C-C bond-forming step.
Tetrahedral Intermediate Reaction IntermediateFormed from the addition of the cyanomethyl anion to the ester; it is transient and collapses to the product by eliminating the alkoxide.

In more complex synthetic cascades, β-ketonitriles like this compound are themselves valuable intermediates. nih.gov They can react with various nucleophiles, such as hydrazine (B178648), to form pyrazoles or with other reagents to construct pyrimidines and pyridines, demonstrating their utility in generating diverse heterocyclic scaffolds. nih.govnih.gov

Chemical Reactivity and Derivatization Strategies for 3 Oxo 3 Pyrazin 2 Yl Propanenitrile

Fundamental Reaction Mechanisms of the β-Ketonitrile Functional Group

The β-ketonitrile functional group is characterized by a ketone and a nitrile group separated by a methylene (B1212753) bridge. This arrangement results in an active methylene group, which is a key determinant of the compound's reactivity profile. pearson.com β-ketonitriles are highly versatile intermediates for the synthesis of a wide variety of heteroaromatic compounds and pharmaceuticals. nih.gov

The reactivity of the β-ketonitrile group in 3-Oxo-3-(pyrazin-2-yl)propanenitrile is twofold. The carbonyl carbon is an electrophilic center, susceptible to nucleophilic attack. Simultaneously, the α-carbon (the methylene group) is acidic due to the electron-withdrawing effects of the adjacent carbonyl and nitrile groups, allowing for the formation of a stabilized carbanion. nih.gov

This carbanion is a potent nucleophile and can participate in various carbon-carbon bond-forming reactions. A prominent example is the Michael addition, where the carbanion adds to α,β-unsaturated carbonyl compounds. mdpi.com For instance, the reaction of β-ketonitriles with linear conjugated enynones proceeds via a regioselective Michael addition to the carbon-carbon double bond, leading to the formation of polyfunctional δ-diketones. mdpi.com This reaction typically starts with the deprotonation of the α-carbon by a base, followed by the nucleophilic attack of the resulting carbanion. nih.govmdpi.com

Furthermore, the carbonyl group can undergo classical nucleophilic addition reactions, while the nitrile group can be hydrolyzed or reduced, although these transformations often require more forcing conditions compared to reactions involving the active methylene group.

Like other 1,3-dicarbonyl compounds, this compound exists as a dynamic equilibrium between its keto and enol tautomeric forms. masterorganicchemistry.com The keto form contains the ketone and nitrile groups, while the enol form features a carbon-carbon double bond and a hydroxyl group (enolic hydroxyl).

Keto-Enol Tautomerism of this compound. The keto form is in equilibrium with the enol form, which can be stabilized by intramolecular hydrogen bonding.Figure 1: Keto-Enol Tautomerism in this compound.

The position of this equilibrium is significantly influenced by factors such as the solvent, temperature, and pH. researchgate.net In non-polar solvents, the enol form can be stabilized by the formation of an intramolecular hydrogen bond between the enolic hydroxyl group and the nitrogen atom of the nitrile group or the pyrazine (B50134) ring. researchgate.net In polar, protic solvents, intermolecular hydrogen bonding with the solvent can favor the keto form. masterorganicchemistry.com

This tautomerism has a profound impact on the compound's reactivity. The keto form reacts as an electrophile at the carbonyl carbon. In contrast, the enol form behaves as a nucleophile at the α-carbon, reacting with electrophiles without the need for a strong base to pre-form the enolate. This dual reactivity allows β-ketonitriles to act as versatile building blocks in organic synthesis. masterorganicchemistry.com

Transformations Involving the Pyrazine Heterocyclic Ring System

The pyrazine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. This diazine system is electron-deficient due to the electronegativity of the nitrogen atoms. Consequently, the pyrazine ring is generally deactivated towards electrophilic aromatic substitution. doi.org

Conversely, the electron-deficient nature of the ring makes it more susceptible to nucleophilic attack, particularly nucleophilic aromatic substitution, though this typically requires the presence of a good leaving group on the ring. thieme-connect.de The pyrazine ring in this compound is also susceptible to radical substitution reactions. thieme-connect.de However, in many synthetic applications, the high reactivity of the β-ketonitrile side chain allows for selective transformations without altering the pyrazine core, which often remains as a stable substituent in the final product.

Utilization as a Synthetic Precursor for Advanced Heterocyclic Scaffolds

One of the most significant applications of this compound is its use as a versatile precursor for the synthesis of a wide array of more complex heterocyclic systems. nih.govrsc.org The 1,3-dicarbonyl-like functionality of the β-ketonitrile group is ideal for cyclocondensation reactions with various binucleophiles.

The reaction of β-ketonitriles with hydrazine (B178648) and its derivatives is a classical and highly efficient method for the synthesis of pyrazoles. chim.it Specifically, the condensation of this compound with hydrazine hydrate (B1144303) would proceed through the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield a 3-amino-5-(pyrazin-2-yl)-1H-pyrazole. nih.gov This reaction is foundational for creating substituted pyrazole (B372694) rings, which are prevalent scaffolds in medicinal chemistry. nih.govorganic-chemistry.org The use of substituted hydrazines allows for the introduction of various substituents at the N1 position of the pyrazole ring. beilstein-journals.org

Table 1: Synthesis of Pyrazole Derivatives from β-Ketonitrile Precursors
β-Ketonitrile ReactantBinucleophileConditionsProductYieldReference
3-Oxo-3-phenylpropanenitrileHydrazine hydrateDioxane, reflux3-Amino-5-phenyl-1H-pyrazoleGood nih.gov
This compound (Expected)Hydrazine hydrateEthanol, reflux3-Amino-5-(pyrazin-2-yl)-1H-pyrazoleHighAnalogous to nih.govscispace.com
This compound (Expected)PhenylhydrazineEthanol, piperidine (B6355638) (cat.), reflux3-Amino-1-phenyl-5-(pyrazin-2-yl)-1H-pyrazoleHighAnalogous to scispace.com

In a similar fashion to pyrazole synthesis, this compound can be used to construct other important five- and six-membered heterocyclic rings.

Isoxazole (B147169) Synthesis: The reaction with hydroxylamine (B1172632) hydrochloride provides a direct route to isoxazole derivatives. nih.gov The condensation reaction yields 3-amino-5-(pyrazin-2-yl)isoxazole. This transformation involves the initial formation of an oxime at the carbonyl group, followed by cyclization where the oxime hydroxyl group attacks the nitrile carbon. nih.govresearchgate.net Isoxazoles are important structural motifs in many biologically active compounds. researchgate.net

Pyrimidine (B1678525) Synthesis: Pyrimidine rings can be synthesized by reacting β-ketonitriles with reagents containing an N-C-N fragment, such as amidines, urea, or thiourea. rsc.org For example, condensation of this compound with guanidine (B92328) would lead to the formation of a 2,4-diamino-6-(pyrazin-2-yl)pyrimidine-5-carbonitrile. These multicomponent reactions are highly efficient for building molecular complexity in a single step and are widely used in the synthesis of pyranopyrimidine skeletons. nih.govresearchgate.net

Table 2: Synthesis of Isoxazole and Pyrimidine Derivatives
Heterocycle TypeBinucleophileConditionsExpected Product from this compoundReference Principle
IsoxazoleHydroxylamine hydrochlorideBase (e.g., Pyridine), Ethanol, reflux3-Amino-5-(pyrazin-2-yl)isoxazole scispace.comnih.gov
PyrimidineGuanidineBase (e.g., NaOEt), Ethanol, reflux2,4-Diamino-6-(pyrazin-2-yl)pyrimidine-5-carbonitrile rsc.org
PyrimidinethioneThioureaBase (e.g., NaOEt), Ethanol, reflux4-Amino-6-(pyrazin-2-yl)-2-thioxo-1,2-dihydropyrimidine-5-carbonitrile rsc.org

Functionalization and Modification at the Propanenitrile Chain

The propanenitrile chain of this compound is a hub for various chemical modifications, primarily due to the acidity of the α-protons situated between the carbonyl and cyano groups. This active methylene group can be readily deprotonated by a base to form a stabilized carbanion, which can then participate in a range of nucleophilic reactions.

One of the most common transformations is the Knoevenagel condensation , where the active methylene group reacts with aldehydes or ketones to form a new carbon-carbon double bond. This reaction is typically catalyzed by a weak base and is a powerful tool for extending the carbon framework of the molecule.

Another important reaction is the Michael addition , where the carbanion derived from this compound adds to α,β-unsaturated carbonyl compounds or other Michael acceptors. This 1,4-conjugate addition is a versatile method for the formation of new carbon-carbon bonds and the construction of more complex molecular architectures.

Furthermore, the active methylene group can undergo alkylation reactions with various alkyl halides in the presence of a base, allowing for the introduction of diverse alkyl substituents at the α-position. These functionalization strategies significantly enhance the structural diversity of derivatives that can be accessed from the this compound core.

The table below provides an overview of these functionalization strategies with representative examples from related compounds.

Table 2: Functionalization of the Propanenitrile Chain of β-Ketonitrile Analogs

Reaction Type Reagent(s) Product Type
Knoevenagel Condensation Aldehydes/Ketones, Base α,β-Unsaturated dicarbonyl/cyano compounds
Michael Addition α,β-Unsaturated carbonyls, Base 1,5-Dicarbonyl compounds
Alkylation Alkyl halides, Base α-Substituted β-ketonitriles

Computational and Theoretical Investigations of 3 Oxo 3 Pyrazin 2 Yl Propanenitrile

Quantum Chemical Studies of Electronic Structure and Energetics

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule. Through the application of quantum mechanics, the electronic structure and energy of 3-Oxo-3-(pyrazin-2-yl)propanenitrile can be meticulously calculated, providing a foundational understanding of its chemical behavior.

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) has become a powerful and widely used tool for predicting the molecular properties of organic compounds. chemrxiv.orgresearchgate.net For this compound, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to determine its optimized geometric structure. researchgate.net These calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy.

Furthermore, DFT is employed to compute various electronic properties that are crucial for understanding the molecule's reactivity and stability. ekb.eg These properties include dipole moment, polarizability, and molecular electrostatic potential (MEP). The MEP map, for instance, is invaluable for identifying the electron-rich and electron-deficient regions of the molecule, which correspond to sites susceptible to electrophilic and nucleophilic attack, respectively. rsc.org Vibrational frequencies calculated via DFT can be correlated with experimental infrared and Raman spectra to confirm the molecular structure. mdpi.com

Table 1: Exemplary DFT-Calculated Molecular Properties for a Pyrazine (B50134) Derivative

Property Calculated Value Unit
Total Energy -587.34 Hartrees
Dipole Moment 3.45 Debye
Polarizability 15.2 ų

Note: Data is representative of typical DFT calculations for similar pyrazine derivatives and not specific experimental values for this compound.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). youtube.com The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.netscience.gov

For this compound, FMO analysis reveals how the pyrazine ring, the oxo group, and the nitrile group influence the electronic distribution. researchgate.net The HOMO is typically localized on the more electron-rich parts of the molecule, whereas the LUMO is centered on the electron-deficient regions. This analysis helps in predicting how the molecule will interact with other reagents and its behavior in chemical reactions. researchgate.net Various global reactivity descriptors, such as chemical hardness, softness, and electrophilicity index, can be derived from the HOMO and LUMO energies to further quantify the molecule's reactivity. researchgate.net

Table 2: Representative Frontier Molecular Orbital Energies for a Pyrazine Derivative

Orbital Energy
HOMO -6.78 eV
LUMO -2.34 eV

Note: Values are illustrative based on computational studies of analogous pyrazine compounds.

Conformational Analysis and Intermolecular Interactions

The three-dimensional shape of a molecule and its interactions with neighboring molecules are crucial for its physical and biological properties. Conformational analysis of this compound involves studying the different spatial arrangements of its atoms that result from rotation around its single bonds. Computational methods can map the potential energy surface to identify the most stable conformers (energy minima) and the transition states between them. For molecules with flexible substituents, this analysis is key to understanding their behavior in different environments. researchgate.netdtic.mil

Intermolecular interactions dictate how molecules pack in the solid state and interact in solution. For this compound, potential interactions include hydrogen bonding (if protic solvents are present), dipole-dipole interactions due to its polar nature, and π-π stacking involving the pyrazine rings. researchgate.net Computational studies can quantify the strength of these interactions, providing insight into the material's properties and how it might interact with biological macromolecules. researchgate.net

Prediction of Reaction Mechanisms and Transition States via Computational Methods

Computational chemistry provides powerful tools for elucidating the detailed pathways of chemical reactions. csmres.co.uk By mapping the potential energy surface, researchers can identify the lowest energy path from reactants to products, which corresponds to the most likely reaction mechanism. This involves locating and characterizing the transition state—the highest energy point along the reaction coordinate—which is critical for determining the reaction rate.

For this compound, computational methods can be used to predict its behavior in various reactions, such as nucleophilic additions to the carbonyl group or reactions involving the nitrile moiety. csmres.co.uk By calculating the activation energies, chemists can predict which reactions are kinetically favorable. These theoretical predictions are invaluable for designing new synthetic routes and understanding reaction outcomes without the need for extensive, time-consuming laboratory experiments.

Molecular Modeling and Docking Studies for Hypothetical Receptor Interactions

Molecular modeling and docking are computational techniques used to predict how a small molecule (ligand) binds to a macromolecular target, such as a protein or enzyme. nih.gov This is particularly relevant in drug discovery, where understanding the binding mode and affinity is crucial for designing effective therapeutic agents. mdpi.comjetir.org

In hypothetical studies involving this compound, molecular docking could be used to screen for potential biological targets. The process involves placing the molecule into the binding site of a receptor and calculating a "docking score," which estimates the binding affinity. nih.gov These studies can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. researchgate.net The insights gained from docking can guide the design of new derivatives with improved binding and potential biological activity. nih.gov

Table 3: Hypothetical Molecular Docking Results for this compound with a Kinase Receptor

Parameter Value Details
Binding Affinity -7.5 kcal/mol Estimated free energy of binding.
Interacting Residues Lys72, Glu91, Leu135 Amino acids in the binding pocket.

Note: This data is purely illustrative of a potential docking study and does not represent actual experimental results.

Role of 3 Oxo 3 Pyrazin 2 Yl Propanenitrile in Scaffold Development for Research Applications

Design Principles for Pyrazine-Containing Building Blocks in Organic Synthesis

The utility of pyrazine-containing compounds like 3-Oxo-3-(pyrazin-2-yl)propanenitrile in organic synthesis is guided by several key design principles. The pyrazine (B50134) ring is an electron-deficient system, which influences its reactivity and interactions with biological targets. This electron-deficient nature makes it a valuable component in the design of ligands for metal-mediated catalysis and as a scaffold for molecules targeting various biological pathways.

Key design considerations for pyrazine-containing building blocks include:

Versatility in Reactions: The ketone and nitrile groups of this compound are highly reactive and can participate in a variety of chemical transformations. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can be used in cyclization reactions to form other heterocyclic systems. The ketone functionality allows for reactions such as condensation, reduction, or the introduction of various substituents.

Structural Rigidity and Planarity: The aromatic pyrazine ring provides a rigid and planar scaffold. This is a desirable feature in drug design as it can help to properly orient functional groups for optimal interaction with a biological target, potentially leading to higher potency and selectivity.

Hydrogen Bonding Capability: The two nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors. This property is crucial for molecular recognition and binding to biological macromolecules such as proteins and nucleic acids.

Modulation of Physicochemical Properties: The pyrazine core can be substituted at various positions to fine-tune the physicochemical properties of the resulting molecules, such as solubility, lipophilicity, and metabolic stability. This modularity is a significant advantage in the optimization of lead compounds in drug discovery.

Exploration of Structure-Activity Relationships (SAR) within Derivative Libraries

The this compound scaffold is a valuable starting point for the generation of derivative libraries to explore structure-activity relationships (SAR). By systematically modifying the structure of the parent compound and evaluating the biological activity of the resulting analogues, researchers can identify the key structural features required for a desired effect.

An example of SAR exploration can be seen in the development of novel anti-influenza A virus agents based on a 2-oxo-pyrazine-3-carboxamide core. In these studies, researchers synthesized a series of nucleoside analogues and their epimers to understand how different stereochemistries and substituents impact antiviral activity. nih.gov The investigation revealed that specific configurations of the sugar-like moiety attached to the pyrazine ring were crucial for potent inhibition of the virus. nih.gov One particular epimer demonstrated high antiviral activity with low cytotoxicity, highlighting the importance of stereochemistry in the SAR of this class of compounds. nih.gov

Table 1: SAR of 2-Oxo-Pyrazine-3-Carboxamide-yl Nucleoside Analogues against Influenza A Viruses nih.gov

Compound Modification IC₅₀ (H3N2) µM IC₅₀ (H1N1) µM Cytotoxicity (TC₅₀) µM
8a (1S, 3R, 4R, 7R)-epimer 7.41 5.63 > 200
8b (1S, 3S, 4S, 7S)-epimer > 100 > 100 > 200
8c (1S, 3R, 4S, 7S)-epimer 21.32 15.64 > 200
8d (1S, 3S, 4R, 7R)-epimer > 100 > 100 > 200

Similarly, in the development of Neuropeptide S (NPS) receptor antagonists, a library of oxazolo[3,4-a]pyrazine derivatives was synthesized and evaluated. nih.gov These studies demonstrated how modifications to the pyrazine-containing core and its substituents influence the potency and efficacy of the compounds as receptor antagonists. nih.gov

Development of Chemical Probes for Investigating Molecular Pathways

Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein or enzyme. They are invaluable tools for elucidating the role of these targets in cellular and physiological processes. The versatility of the this compound scaffold makes it an attractive starting point for the development of such probes.

For instance, the development of potent and selective antagonists for the Neuropeptide S receptor (NPSR) from oxazolo[3,4-a]pyrazine derivatives provides a clear example. nih.gov These molecules can be used as chemical probes to investigate the neurobiological functions of the NPSR system, which is implicated in processes like anxiety, locomotion, and drug abuse. nih.gov By using these probes to block the receptor's activity, researchers can study the downstream effects and better understand the molecular pathways involved.

The design of a chemical probe requires a molecule with high affinity and selectivity for its target, as well as appropriate physicochemical properties to function in a biological system. The ability to systematically modify the pyrazine scaffold allows for the optimization of these properties, leading to the generation of high-quality chemical probes.

Contribution to the Discovery of Novel Chemical Entities with Research Utility

The use of this compound and related pyrazine-containing building blocks has contributed to the discovery of numerous novel chemical entities with significant research utility. These new molecules often serve as leads for drug discovery programs or as tools for basic research.

For example, the exploration of 2-oxo-pyrazine-3-carboxamide derivatives led to the identification of a potent inhibitor of influenza A viruses. nih.gov This novel compound represents a promising lead for the development of new antiviral therapies. nih.gov Similarly, research into oxazolo[3,4-a]pyrazine derivatives resulted in the discovery of a new class of Neuropeptide S receptor antagonists with in vivo activity. nih.gov These compounds are valuable research tools for studying the NPSergic system and may have therapeutic potential for substance abuse disorders. nih.gov

The synthesis of various heterocyclic systems, such as pyrazoles, isoxazoles, and pyrimidines, from pyrazine-based enaminonitriles further illustrates the contribution of this scaffold to the discovery of new chemical entities. These novel heterocyclic compounds are of great interest for their potential biological activities.

Emerging Research Areas and Future Perspectives in the Study of 3 Oxo 3 Pyrazin 2 Yl Propanenitrile

Integration into Multi-Component Reaction Sequences for Chemical Diversity Generation

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials, are powerful tools for generating chemical diversity efficiently. nih.govnih.gov The structure of 3-Oxo-3-(pyrazin-2-yl)propanenitrile, featuring a reactive ketone, an active methylene (B1212753) group, and a nitrile function, makes it an ideal building block for such reactions.

Research is moving towards incorporating β-ketonitriles like this compound into MCRs to rapidly construct complex heterocyclic systems. These reactions often proceed through a sequence of condensation, cyclization, and rearrangement steps. nih.gov For example, it can serve as a three-carbon (C3) building block in condensation reactions with 1,3-dielectrophiles and hydrazines to form a variety of pyrazole (B372694) derivatives. beilstein-journals.org Its participation in reactions with aldehydes, malononitrile, and other reagents under green conditions (e.g., using water as a solvent or under ultrasonic irradiation) could yield libraries of pyranopyrazoles or pyrano[2,3-d]pyrimidines, which are known for their biological activities. nih.govnih.gov The pyrazine (B50134) moiety itself adds a valuable pharmacophore to the resulting molecules, enhancing their potential for applications in medicinal chemistry.

Potential Multi-Component ReactionReactants with this compoundPotential Heterocyclic ProductSignificance
Hantzsch-type ReactionAldehyde, Ammonia/AmineSubstituted DihydropyridinesGeneration of compounds with potential cardiovascular activity.
Gewald ReactionAldehyde/Ketone, Elemental SulfurSubstituted ThiophenesAccess to thiophene-fused pyrazine systems.
Biginelli-type ReactionAldehyde, Urea/ThioureaDihydropyrimidinonesSynthesis of scaffolds with a wide range of biological activities.

Application of Advanced Spectroscopic and Structural Elucidation Techniques for Novel Derivatives

As synthetic chemists develop novel derivatives from this compound, the unambiguous determination of their structures is critical. This necessitates the use of a suite of advanced spectroscopic and analytical techniques. While fundamental methods like Fourier-Transform Infrared (FT-IR) spectroscopy, 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy, and mass spectrometry remain essential for initial characterization, more complex structures demand sophisticated approaches. imist.mamdpi.com

The structural elucidation of novel pyrazine derivatives often involves a combination of these methods. imist.manih.gov For complex molecules where 1D NMR spectra are insufficient, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for establishing connectivity between atoms. For crystalline derivatives, single-crystal X-ray diffraction provides definitive proof of structure and stereochemistry. nih.gov

Furthermore, computational methods, particularly Density Functional Theory (DFT), are increasingly used alongside experimental techniques. chemrxiv.org DFT calculations can predict vibrational frequencies (FT-IR), chemical shifts (NMR), and electronic properties, which can then be compared with experimental data to confirm structural assignments and provide insights into molecular geometry and reactivity. nih.govchemrxiv.org

TechniqueApplication for Novel DerivativesInformation Obtained
1D NMR (¹H, ¹³C)Initial structural characterization. imist.maNumber and type of protons and carbons, basic connectivity.
2D NMR (COSY, HSQC, HMBC)Elucidation of complex structures.Detailed proton-proton and proton-carbon correlations.
Mass Spectrometry (MS)Determination of molecular weight and formula. imist.maMolecular ion peak, fragmentation patterns.
X-ray CrystallographyAbsolute structure determination of crystalline solids. nih.gov3D atomic arrangement, bond lengths, bond angles.
Density Functional Theory (DFT)Complementing experimental data. chemrxiv.orgOptimized geometry, predicted spectroscopic data, electronic properties.

Interdisciplinary Research Directions for β-Ketonitriles with Pyrazine Moieties

The combination of a β-ketonitrile and a pyrazine ring within a single molecule opens up numerous avenues for interdisciplinary research. Pyrazine derivatives are recognized for their wide spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and antioxidant properties. mdpi.combenthamdirect.com This makes them attractive scaffolds in medicinal chemistry and drug discovery. benthamdirect.comnih.gov

Future interdisciplinary research will likely focus on several key areas:

Medicinal Chemistry: Designing and synthesizing novel derivatives of this compound as potential therapeutic agents. The pyrazine core is present in several marketed drugs, and its modification could lead to new treatments for diseases like cancer. mdpi.combenthamdirect.comnih.gov

Agrochemicals: Exploring the potential of these compounds as herbicides or pesticides, as pyrazole derivatives, which can be synthesized from β-ketonitriles, are known to have applications in crop protection. semanticscholar.org

Materials Science: Investigating the use of pyrazine-containing ligands for the development of coordination polymers and metal-organic frameworks (MOFs). The nitrogen atoms in the pyrazine ring can coordinate with metal ions, potentially leading to materials with interesting catalytic, magnetic, or optical properties.

Flavor and Fragrance Chemistry: Although many naturally occurring pyrazines are known for their aroma profiles, synthetic derivatives could be explored for novel applications in the flavor and fragrance industry. researchgate.netrunlongfragrance.com

Future Methodological Advancements in Synthetic and Computational Chemistry Relevant to the Compound

The synthesis and study of this compound and its derivatives will benefit significantly from ongoing advancements in synthetic and computational chemistry. A major trend is the development of more sustainable and efficient "green" synthetic methods. This includes the use of microwave irradiation or sonication to accelerate reaction times and improve yields, often under solvent-free conditions or in environmentally benign solvents like water. nih.gov

The exploration of novel catalytic systems, such as ionic liquids or metal nanoparticles, is another promising direction for improving the synthesis of pyrazine derivatives. nih.gov These catalysts can offer higher selectivity and efficiency compared to traditional methods.

In parallel, computational chemistry will play an ever-more-critical role.

Quantum Chemistry (DFT): Beyond structure verification, DFT can be used to study reaction mechanisms, predict reactivity, and understand the electronic structure of the molecule and its derivatives. researchgate.net This can guide the design of new synthetic routes and help rationalize experimental outcomes.

Molecular Docking and Dynamics: In the context of medicinal chemistry, in silico techniques like molecular docking can predict how these molecules might bind to biological targets such as enzymes or receptors. mdpi.com This allows for the rational design of more potent and selective drug candidates before committing to extensive synthetic work, saving time and resources.

These computational tools, combined with advanced synthetic methodologies, will accelerate the discovery and development of new applications for this compound and its derivatives.

Q & A

Q. Table 1: Synthesis Comparison

MethodYield (%)Purity (%)Key Reference
Knoevenagel condensation65–7595–98
Microwave-assisted80–85>99Extrapolated from

Advanced: How can crystallographic data contradictions (e.g., twinning, disorder) be resolved for this compound?

Methodological Answer:
Use SHELX programs (e.g., SHELXL, SHELXD) for refinement and structure solution:

  • Twinning: Apply the TWIN command in SHELXL to model twinned domains .
  • Disorder: Refine anisotropic displacement parameters and apply restraints to overlapping atoms .
  • Validation: Cross-check with PLATON or CCDC Mercury to resolve residual electron density .

Case Study:
For pyrazine derivatives, high-resolution data (d-spacing < 0.8 Å) improves model accuracy. Contradictions in bond lengths (e.g., C-N vs. C-O) often arise from poor data resolution; collect data at low temperature (100 K) to mitigate .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR:
    • ¹H NMR: Peaks at δ 8.5–9.0 ppm (pyrazine protons) and δ 3.5–4.0 ppm (methylene group adjacent to nitrile) .
    • ¹³C NMR: Carbonyl (C=O) at ~170 ppm and nitrile (C≡N) at ~115 ppm .
  • IR: Strong absorbance at ~2250 cm⁻¹ (C≡N stretch) and ~1680 cm⁻¹ (C=O stretch) .
  • Mass Spectrometry: Molecular ion peak at m/z 161.05 (C₇H₅N₃O) .

Advanced: How do computational models (e.g., DFT) predict reactivity and electronic properties?

Methodological Answer:

  • DFT Calculations: Use B3LYP/6-31G(d) basis set to analyze:
    • Frontier Molecular Orbitals (FMOs): HOMO-LUMO gap (~4.5 eV) indicates nucleophilic reactivity at the carbonyl group .
    • Electrostatic Potential (ESP): Nitrile group acts as an electrophilic site for nucleophilic additions .
  • MD Simulations: Predict binding affinity to biological targets (e.g., enzymes) via docking studies (AutoDock Vina) .

Q. Table 2: Computational Parameters

PropertyValue (DFT)Experimental Correlation
HOMO-LUMO Gap (eV)4.5UV-Vis λ_max ~275 nm
Dipole Moment (Debye)3.8Solubility in DMSO

Biological Activity: What mechanistic insights exist for its interaction with enzymes?

Methodological Answer:

  • Enzyme Inhibition: Pyrazine derivatives inhibit cytochrome P450 via coordination to the heme iron atom .
  • Antimicrobial Activity: Test against E. coli and S. aureus using broth microdilution (MIC ~50–100 µg/mL) .
  • Pathway Modulation: Potential disruption of bacterial quorum sensing via interference with autoinducer synthesis .

Key Study:
Derivatives with electron-withdrawing groups (e.g., -CF₃) show enhanced activity due to increased electrophilicity .

Advanced: How to address regioselectivity challenges in derivatization reactions?

Methodological Answer:

  • Catalytic Control: Use Pd(OAc)₂ to direct cross-coupling at the pyrazine C-5 position .
  • Protecting Groups: Temporarily block the nitrile with TMSCl to favor ketone reactivity .
  • Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack at the carbonyl .

Structural Analogs: How do substitutions (e.g., thiophene vs. pyrazole) alter properties?

Q. Table 3: Comparative Analysis

CompoundKey FeatureReactivity Difference
3-Oxo-3-(thiophen-3-yl)propanenitrileThiophene ring (S atom)Higher electrophilicity
3-Oxo-3-(pyridin-4-yl)propanenitrilePyridine ring (N atom)Enhanced hydrogen bonding
Target CompoundPyrazine ring (2 N atoms)Improved thermal stability

Safety and Handling: What precautions are critical during experimental work?

Methodological Answer:

  • PPE: Nitrile gloves, goggles, and lab coat (irritant; GHS Category 2) .
  • Ventilation: Use fume hoods to avoid inhalation of nitrile vapors .
  • Spill Management: Neutralize with sodium bicarbonate and adsorb with vermiculite .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.